Product packaging for 16alpha-(125I)Iodoestradiol(Cat. No.:CAS No. 71765-93-0)

16alpha-(125I)Iodoestradiol

Cat. No.: B14472067
CAS No.: 71765-93-0
M. Wt: 396.3 g/mol
InChI Key: SSYGGPAGDDGXAF-AQZLPAMRSA-N
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Description

Role of Radiolabeled Estrogens as Fundamental Research Probes

Radiolabeled estrogens are synthetic versions of the natural hormone estradiol (B170435), where one of the atoms is replaced with a radioactive isotope. This "tagging" allows researchers to track the molecule's journey and interactions within a biological system. These probes are fundamental in elucidating the function of estrogen receptors. nih.govontosight.ai By binding to ERs with high affinity and specificity, radiolabeled estrogens enable the visualization and quantification of these receptors in various tissues and cells. ontosight.aitaylorfrancis.com

The information gleaned from these studies is crucial for understanding both normal physiological processes regulated by estrogen and the pathological conditions that arise from dysregulated estrogen signaling, such as certain types of breast cancer. nih.govontosight.ai The use of radiolabeled estrogens in techniques like radioimmunoassays and autoradiography allows for the precise measurement of ER concentration and distribution, providing invaluable data for both basic research and clinical diagnostics. ontosight.ainih.gov

Historical Development of 16alpha-(125I)Iodoestradiol for Estrogen Receptor Characterization

The journey to develop effective radiolabeled estrogens for research began with the understanding that estrogens localize in specific target tissues. nih.gov Early efforts focused on creating gamma-emitting estrogens for easier detection. The synthesis of 16alpha-[125I]iodoestradiol marked a significant milestone in this endeavor. pnas.orgpnas.org This compound was shown to bind to the same specific estrogen receptor sites as the naturally occurring [3H]estradiol, but with a comparable affinity. pnas.org

Initial studies in the early 1980s demonstrated that 16alpha-[125I]iodoestradiol binds with high affinity to estrogen receptors in human breast cancer cells, such as MCF-7 and ZR-75-1. researchgate.netaacrjournals.org It was found to translocate the receptor to the nucleus and elicit a full range of estrogenic responses, including cell growth and the induction of the progesterone (B1679170) receptor. researchgate.netaacrjournals.org This confirmed its utility as a potent tool for studying ER-positive breast cancers. The development of this radioligand was a critical step that paved the way for more advanced imaging agents, including those used in Positron Emission Tomography (PET). nih.gov For instance, the successful in vivo binding of 16α-[125I]iodoestradiol guided further experimentation with other radioisotopes at the 16α-position. nih.gov

Significance of Iodine-125 Isotope in Receptor Ligand Studies

The choice of Iodine-125 (¹²⁵I) as the radioisotope for labeling estradiol is not arbitrary; its nuclear properties offer several distinct advantages for receptor ligand studies. ¹²⁵I has a relatively long half-life of approximately 59.4 days, which is convenient for laboratory experiments that may span several days or weeks. ontosight.aiwikipedia.org It decays by electron capture, emitting low-energy gamma and X-rays, which are readily detectable by standard laboratory equipment like gamma counters. nih.govwikipedia.org

A key advantage of using ¹²⁵I is the ability to produce radioligands with very high specific activity. pnas.orgnih.gov This high specific activity is particularly beneficial when the target receptors are present in low concentrations, as is often the case in biological tissues. nih.gov It allows for sensitive detection and accurate quantification of the receptors with minimal amounts of the radiolabeled compound. Furthermore, the low energy of its emissions results in a higher radiation dose being delivered to the immediate vicinity of the bound ligand, a property that has been explored for targeted cytotoxicity in cancer cells. oup.com The characteristics of ¹²⁵I make it a preferred isotope for a variety of in vitro binding assays and autoradiography studies. nih.gov

Research Findings and Compound Properties

The following tables summarize key research findings and properties of this compound and related compounds.

PropertyValueReference
Compound Name This compound ontosight.ai
Synonyms 16alpha-iodoestradiol I-125, UNII:QEE8L28C30 ontosight.ai
Molecular Formula C₁₈H₂₃¹²⁵IO₂ wikipedia.org
Half-life of ¹²⁵I ~59.4 days ontosight.ai
Decay Mechanism of ¹²⁵I Electron capture wikipedia.org
Emissions of ¹²⁵I Low-energy gamma and X-rays (max 35 keV) nih.govwikipedia.org
Research FindingDetailsReference
Binding Affinity (Kd) for ERα 0.6 nM wikipedia.org
Binding Affinity (Kd) for ERβ 0.24 nM wikipedia.org
Binding to Estrogen Receptors Binds to the same specific sites as [³H]estradiol with comparable affinity. pnas.org
Biological Activity Induces a full range of estrogenic effects in human breast cancer cells, including cell growth and progesterone receptor induction. researchgate.netaacrjournals.org
Specific Activity Can be synthesized with specific activities greater than 1000 Ci/mmol. pnas.org
In Vivo Application Unlabeled 16α-iodoestradiol is an active estrogen in vivo, increasing uterine weight in rats. pnas.org
Cytotoxicity Shows specific cytotoxicity for estrogen receptor-containing breast cancer cells. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23IO2 B14472067 16alpha-(125I)Iodoestradiol CAS No. 71765-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71765-93-0

Molecular Formula

C18H23IO2

Molecular Weight

396.3 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2

InChI Key

SSYGGPAGDDGXAF-AQZLPAMRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Radiochemical Synthesis and Methodological Aspects of 16alpha 125i Iodoestradiol and Its Analogs

Synthetic Routes for 16alpha-(125I)Iodoestradiol Preparation

The preparation of [¹²⁵I]E₂ is achieved through several strategic synthetic routes, each with distinct advantages concerning yield, specific activity, and precursor stability. The choice of method often depends on the availability of precursors and the desired radiochemical properties of the final product.

A prevalent and well-established method for the synthesis of 16α-[¹²⁵I]iodoestradiol is through a nucleophilic halogen exchange reaction. This process typically utilizes a brominated precursor, which is more reactive than a chlorinated one, facilitating the substitution with the radioiodide.

The common precursor for this reaction is 16β-bromo-3,17β-estradiol. The synthesis of this precursor itself is a multi-step process that begins with estrone (B1671321). The estrone is first converted to its enol diacetate derivative. Subsequent bromination yields a 16α-bromo intermediate, which is then epimerized to the more stable 16β-bromo configuration. Finally, reduction of the 17-keto group furnishes the 16β-bromo-17β-estradiol precursor. researchgate.net

The radioiodination is accomplished by reacting the 16β-bromoestradiol precursor with Sodium Iodide-125 (Na¹²⁵I). researchgate.net The reaction proceeds via an Sₙ2 mechanism, where the iodide ion displaces the bromide ion at the C-16 position. This reaction results in an inversion of stereochemistry, yielding the desired 16α-iodo product. The halogen exchange reaction can produce the radioiodinated steroid with yields ranging from 65–80% within a few hours. researchgate.net This method's reliability and relatively straightforward procedure have made it a cornerstone in the production of [¹²⁵I]E₂.

Table 1: Halogen Exchange Reaction Summary

Parameter Description
Precursor 16β-bromo-3,17β-estradiol
Radiolabeling Agent Sodium Iodide-125 (Na¹²⁵I)
Reaction Type Nucleophilic Halogen Exchange (Sₙ2)
Key Outcome Stereospecific formation of 16α-(¹²⁵I)Iodoestradiol

| Reported Yield | 65-80% researchgate.net |

Radioiododestannylation represents a powerful and versatile alternative for introducing radioiodine into aromatic and vinylic systems. This electrophilic substitution method is considered a standard for the selective coupling of iodine isotopes. rsc.org It involves the reaction of an organotin precursor, such as a trialkylstannyl derivative, with a source of electrophilic radioiodine.

For the synthesis of radioiodinated estradiol (B170435) analogs, this requires the preparation of a prestannylated precursor. rsc.org For instance, a 16α-trialkylstannyl-estradiol derivative can serve as the direct precursor to 16α-[¹²⁵I]iodoestradiol. The stannylation and subsequent destannylation reactions typically afford high product yields. nih.gov

The radioiodination step is carried out by treating the organostannane precursor with Na¹²⁵I in the presence of a mild oxidizing agent, such as hydrogen peroxide in acetic acid. nih.gov This in-situ generates an electrophilic iodine species (I⁺) that attacks the carbon-tin bond, leading to the displacement of the stannyl (B1234572) group and the formation of the carbon-iodine bond with high regioselectivity. This method offers distinct advantages, including mild reaction conditions and the ability to produce high specific activity radiotracers. nih.gov

One-pot synthesis is a chemical strategy that aims to improve efficiency by carrying out multiple reaction steps in a single reactor without isolating intermediates. This approach can reduce synthesis time, minimize waste, and simplify purification processes. While one-pot methodologies are highly valued in modern organic and medicinal chemistry for generating complex molecules, their specific application for the routine synthesis of 16α-(¹²⁵I)Iodoestradiol is not extensively documented in the scientific literature.

The synthesis of radiolabeled steroids often involves sensitive precursors and requires precise control over reaction conditions to achieve high radiochemical yields and purity. The established multi-step approaches, such as halogen exchange and iododestannylation, provide reliable control over each transformation. However, theoretical one-pot strategies could be envisioned, for example, by combining the generation of a reactive intermediate and its subsequent radioiodination in a single vessel. Research into efficient one-pot syntheses for steroidal compounds continues, with the potential to streamline the production of radiopharmaceuticals like [¹²⁵I]E₂ in the future. nih.govbrighton.ac.uk

Precursor Compound Characterization in Radiosynthesis

The success of any radiosynthesis is fundamentally dependent on the purity and structural integrity of the precursor compound. Rigorous characterization of precursors like 16β-bromoestradiol or the corresponding organotin derivatives is a non-negotiable step in the development and routine production of 16α-(¹²⁵I)Iodoestradiol. Proper identification ensures that the radiolabel is incorporated at the correct molecular position and that the final product possesses the intended biological activity.

A suite of analytical techniques is employed to fully characterize these non-radioactive precursors:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the steroid backbone and the position and stereochemistry of key functional groups, such as the bromine atom at the C-16 position.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the precursor, confirming its elemental composition and structural features.

Infrared (IR) Spectroscopy: Used to identify the presence of characteristic functional groups, such as the hydroxyl (-OH) and aromatic moieties within the estradiol structure.

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and other elements, providing an empirical formula that can be compared against the theoretical values.

The purity of the precursor is often assessed using High-Performance Liquid Chromatography (HPLC), which ensures the absence of isomeric impurities or residual starting materials from its own synthesis. Only precursors that meet stringent purity criteria are used in the final radiolabeling step to guarantee the quality of the radiopharmaceutical.

Radiochemical Purity Assessment and Analytical Quality Control

Ensuring the radiochemical purity of the final 16α-(¹²⁵I)Iodoestradiol product is paramount for its use in any application. Radiochemical purity is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. Impurities can arise from unreacted radioiodide, labeled byproducts, or the degradation of the product.

High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for both the purification and the quality control analysis of 16α-(¹²⁵I)Iodoestradiol. nih.gov Its high resolving power allows for the efficient separation of the desired radiolabeled product from non-radioactive precursors, other radiolabeled species, and unreacted Na¹²⁵I. researchgate.net

For purification, a semi-preparative HPLC column is typically used to isolate the [¹²⁵I]E₂ fraction from the crude reaction mixture. Following purification, analytical HPLC is employed for quality control. In this step, a small aliquot of the final product is injected onto an analytical column, and the eluate is passed through both a UV detector (to detect non-radioactive compounds) and a radioactivity detector connected in series. This dual-detector setup allows for the precise determination of the radiochemical purity by comparing the radioactivity profile with the chromatographic peak of a non-radioactive, authenticated 16α-iodoestradiol standard. A radiochemical purity of >98% is typically required.

Table 2: Typical HPLC System Parameters for [¹²⁵I]E₂ Analysis

Parameter Typical Condition
Column Type Reversed-Phase (e.g., C18)
Mobile Phase Gradient or isocratic mixture of acetonitrile/water or methanol/water
Flow Rate 0.5 - 1.5 mL/min
Detection UV Detector (e.g., at 280 nm) and in-line Radioactivity Detector

| Purpose | Separation of [¹²⁵I]E₂ from 16β-bromoestradiol precursor and impurities |

Quantitative Determination of Radiochemical Yields

The quantitative determination of radiochemical yield is a critical step to ensure the purity and efficacy of this compound for research use. The radiochemical yield refers to the percentage of the initial radioactivity (in this case, from 125I) that has been successfully incorporated into the desired estradiol molecule. The primary methods for this determination are radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC). nih.govnih.gov

In these techniques, the final reaction mixture is analyzed to separate the radiolabeled product, this compound, from unreacted free radioiodide (125I-) and other potential impurities. nih.gov

Radio-TLC: A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a solvent system that separates components based on their polarity. The plate is then scanned using a radiation detector. The radioactivity of the spot corresponding to the product is measured and compared to the total radioactivity on the plate to calculate the percentage yield. nih.gov

Radio-HPLC: This method offers higher resolution and is often used for both analysis and purification. The reaction mixture is injected into an HPLC system equipped with a radiation detector in addition to a standard UV detector. nih.govnih.gov The system separates the components, and the chromatogram shows distinct peaks for the radiolabeled estradiol and any radioactive impurities. The radiochemical yield is calculated by integrating the area under the product's radioactive peak and expressing it as a percentage of the total integrated radioactivity.

For many standard preparations, including analogs, these methods confirm that radiochemical yields can be consistently achieved in the range of 65-80%. researchgate.net

Methodologies for Specific Activity Measurement

Specific activity is a crucial parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass of the substance (typically expressed in Curies per millimole, Ci/mmol, or Becquerels per mole, Bq/mol). A high specific activity is essential for receptor-based studies, as it allows for the detection of a small number of binding sites without causing significant pharmacological effects. The measurement of specific activity involves two distinct quantifications: the total radioactivity and the total mass of the compound.

Quantification of Radioactivity: The total radioactivity of a purified sample of this compound is measured directly using a calibrated gamma counter, which is highly sensitive to the gamma emissions of 125I.

Quantification of Mass: Determining the minute mass of the high specific activity product is more challenging. A common and reliable method involves using HPLC with a UV detector. A standard curve is first generated by injecting known masses of non-radioactive ("cold") 16alpha-iodoestradiol and recording their corresponding UV absorbance at a specific wavelength (e.g., 280 nm). nih.gov The purified radioactive sample is then injected into the same HPLC system, and its UV absorbance is measured. By comparing this absorbance value to the standard curve, the precise mass of the compound in the sample can be calculated.

The specific activity is then determined by dividing the total radioactivity by the calculated mass. Another technique, known as self-displacement analysis, can also be used. This involves a competitive binding assay where the synthesized radioligand's ability to displace itself from its receptor is compared to that of a known quantity of the unlabeled standard, allowing for the calculation of the radioligand's molar amount. researchgate.net

Design and Synthesis of this compound Analogs for Research Purposes

The design of analogs of this compound is driven by the goal of improving its properties for in vivo imaging and receptor studies. Modifications to the core estradiol structure aim to increase binding affinity to the estrogen receptor (ER), enhance target tissue uptake and retention, and reduce metabolic breakdown, thereby improving target-to-background signal ratios.

Radiochemical Preparation of 11beta-Methoxy-16alpha-(125I)Iodoestradiol

One of the most successful analogs is 11β-Methoxy-16alpha-(125I)Iodoestradiol. The addition of a methoxy (B1213986) group at the 11β-position significantly enhances its binding characteristics. This radiosteroid has been shown to concentrate in estrogen target tissues through a receptor-mediated mechanism, leading to remarkably high and sustained target-to-nontarget tissue ratios compared to the parent compound. researchgate.netnih.gov

The synthesis is a direct and efficient process:

Precursor: The starting material is the non-radioactive precursor, 11β-methoxy-16β-bromo-17β-estradiol. researchgate.net

Reaction: The radiolabeling is achieved through a nucleophilic halogen exchange reaction. The bromo-precursor is reacted with Sodium Iodide-125 (Na125I) in a suitable solvent.

Outcome: This reaction effectively displaces the bromine atom with the 125Iodine atom, yielding the desired product. The process is relatively rapid, typically completed within 3 hours, and results in radiochemical yields between 65% and 80%. researchgate.net

Table 1: Synthesis Overview of Key Estradiol Radiochemicals

Compound Precursor Synthetic Method Reported Yield
16alpha-(125I)Iodoestradiol 16β-Bromoestradiol Halogen Exchange Varies
11β-Methoxy-16alpha-(125I)Iodoestradiol 11β-Methoxy-16β-bromo-17β-estradiol Halogen Exchange 65-80% researchgate.net
16alpha-(125I)Iodo-18-homoestradiol 16β-Bromo-18-homoestradiol Halogen Exchange Not specified
(17α,20E/Z)-(125I)Iodovinyl-18-methylestradiols (17α,20E/Z)-Tri-n-butylstannylvinyl intermediates Halodestannylation Not specified

Exploration of Other Structurally Modified Derivatives and Their Synthetic Challenges

Research has extended to a variety of other structural modifications to probe the structure-activity relationship and further optimize the radiotracer. However, these explorations often present unique synthetic and biological challenges.

18-Homoestradiol Derivatives: These analogs feature a 13β-ethyl group instead of the natural methyl group. While synthesized via a straightforward halogen exchange from the corresponding 16β-bromo precursor, their in vivo performance highlights a common challenge in drug design. Although homologation at the C13 position improved uterine uptake for some derivatives, it also led to increased retention of radioactivity in the blood, resulting in lower target-to-background ratios, a critical drawback for imaging agents. nih.gov

(17α,20E/Z)-Iodovinyl Derivatives: Introducing an iodovinyl group at the 17α-position presents a significant synthetic challenge compared to the simple halogen exchange at the 16α-position. The synthesis cannot be achieved by direct halogen exchange and requires a more complex, multi-step approach involving the preparation of vinyltin (B8441512) (tri-n-butylstannyl) intermediates. researchgate.netnih.gov These tin precursors are then reacted with Na125I in the presence of an oxidizing agent like hydrogen peroxide to achieve the final radioiodinated product. This more demanding synthetic route is a hurdle for routine production.

Other Modifications: Other positions on the steroid nucleus have been modified, including the introduction of 7α-methyl and 11β-ethoxy groups, to assess their impact on receptor binding and tissue distribution. iaea.orgdocumentsdelivered.com A significant challenge in the broader field of developing new ER-targeted imaging agents is the inherently low concentration of the receptor in tissues. This necessitates the development of radiotracers with exceptionally high affinity and specific activity to provide a detectable signal over background noise. nih.gov

Table 2: Summary of Structurally Modified Derivatives and Challenges

Derivative Class Structural Modification Synthetic Method / Challenge Biological Challenge / Key Finding
18-Homoestradiols 13β-ethyl group instead of 13β-methyl Halogen Exchange Increased blood retention, leading to lower target-to-blood ratios. nih.gov
(17α,20E/Z)-Iodovinyl Derivatives Iodovinyl group at C-17 Requires complex synthesis via vinyltin intermediates. nih.gov Offers alternative site for radiolabeling.
11β-Substituted Analogs Methoxy or ethoxy group at C-11 Halogen Exchange 11β-methoxy group significantly improves target-to-nontarget ratios. researchgate.net
7α-Substituted Analogs Methyl group at C-7 Halogen Exchange Explored to modulate receptor-mediated uptake. iaea.org

Molecular Interactions and Estrogen Receptor Binding Dynamics of 16alpha 125i Iodoestradiol

Estrogen Receptor (ER) Binding Affinity and Ligand Specificity

The interaction between 16alpha-(125I)Iodoestradiol and the estrogen receptor is characterized by high affinity and specificity, which are crucial for its use as a radioligand in ER assays.

Comparative Binding Studies with Endogenous Estrogens and Synthetic Ligands

Research has demonstrated that this compound binds to the same specific estrogen receptor sites as the endogenous estrogen, [3H]estradiol. nih.gov Notably, its binding affinity is found to be indistinguishable from that of estradiol (B170435), indicating that the introduction of the iodo group at the 16-alpha position does not negatively impact its ability to bind to the receptor. nih.gov This comparable binding affinity has been observed in ER obtained from various sources, including calf uterus and human mammary carcinomas. nih.gov

In comparative studies with other estrogens, the relative binding affinity (RBA) of 16alpha-Iodoestradiol for the estrogen receptor is considered high. While direct RBA values from a single comprehensive study are varied, the consistent observation is its strong binding, similar to that of estradiol. The following table provides a general comparison of the relative binding affinities of various estrogens for the estrogen receptor alpha (ERα), with estradiol set as the reference standard.

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100)
Estradiol100
Diethylstilbestrol (B1670540) (DES)157
Hexestrol128
16alpha-Iodoestradiol~100 (Indistinguishable from Estradiol)
Estrone (B1671321)19
Estriol15

Receptor Subtype Selectivity (ERalpha, ERbeta) and Analysis of Cross-Reactivity with Other Steroid Receptors

16alpha-Iodoestradiol exhibits a degree of selectivity for the two major estrogen receptor subtypes, ERα and ERβ. Studies have shown that it binds with a higher affinity to ERα compared to ERβ. This preferential binding is an important characteristic when using this radioligand to probe ER populations in different tissues, which may have varying ratios of the two subtypes.

Regarding cross-reactivity with other steroid receptors, this compound demonstrates high specificity for estrogen receptors. Research indicates a lack of significant binding to other steroid hormone receptors, such as the androgen and progesterone (B1679170) receptors. This specificity is crucial for its utility in accurately quantifying estrogen receptors without interference from other components of the endocrine system.

Investigation of Binding Characteristics to Serum Steroid-Binding Globulins

In human plasma, steroid hormones are often bound to transport proteins, primarily sex hormone-binding globulin (SHBG) and albumin. A key advantage of this compound in research applications is its negligible binding to SHBG. nih.gov This lack of significant interaction with testosterone-estradiol-binding globulin ensures that the radioligand is more readily available to bind to tissue-specific estrogen receptors, thereby reducing background noise and improving the accuracy of receptor measurements. nih.gov

Kinetics of Ligand-Receptor Association and Dissociation Processes

The kinetics of the binding of this compound to the estrogen receptor are a critical aspect of its molecular interaction profile. These kinetics, which include the rates of association and dissociation, govern the formation and stability of the ligand-receptor complex.

Temperature Dependence of Binding Dynamics

The binding of ligands to steroid receptors is a temperature-sensitive process. While specific kinetic data for the temperature dependence of this compound binding are not extensively detailed in the available literature, general principles of steroid-receptor interactions suggest that both association and dissociation rates are influenced by temperature. In studies of other estrogens, it has been observed that warmer temperatures can impact the stability of the ligand-receptor complex. frontiersin.org For instance, synergistic effects between warmer temperatures and estrogen action have been noted in some biological systems, suggesting that temperature can modulate the cellular response to estrogens. frontiersin.org

Assessment of this compound-ER Complex Stability

The stability of the this compound-ER complex is a key determinant of its utility as a research tool. The formation of a stable complex allows for the detection and quantification of the receptor. Studies have shown that this compound forms a stable complex with the estrogen receptor, comparable to that formed with estradiol. nih.gov This stability is essential for various experimental procedures, including receptor autoradiography and in vitro binding assays. The persistence of the complex allows for sufficient time for measurement and analysis. The stability of the complex is also influenced by the specific ER subtype and the presence of other co-regulatory proteins.

Methodologies for In Vitro Estrogen Receptor Binding Analysis

A variety of in vitro techniques are utilized to characterize the binding of this compound to estrogen receptors. These assays are fundamental in determining key binding parameters and understanding the dynamics of this interaction.

Saturation binding assays are a cornerstone in receptor pharmacology, designed to quantify the total number of specific binding sites for a ligand in a given tissue or cell preparation, known as Bmax, and to determine the ligand's binding affinity, represented by the dissociation constant (Kd).

In this type of assay, a constant amount of cytosol preparation containing estrogen receptors is incubated with increasing concentrations of this compound until equilibrium is reached. The goal is to saturate all available receptor binding sites. To distinguish between specific binding to the estrogen receptor and non-specific binding to other cellular components, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled estrogen, which occupies the specific receptor sites.

The specifically bound radioactivity is calculated by subtracting the non-specific binding from the total binding at each concentration of the radioligand. These data are then plotted, with the concentration of this compound on the x-axis and the specific binding on the y-axis. This typically yields a hyperbolic curve that plateaus as the receptors become saturated.

Analysis of this saturation curve allows for the determination of Kd and Bmax. The Kd is the concentration of radioligand at which 50% of the receptors are occupied, indicating the affinity of the ligand for the receptor. A lower Kd value signifies a higher binding affinity. Bmax represents the maximum concentration of specific binding sites.

Studies have shown that 16alpha-iodo-17beta-estradiol exhibits high affinity for both major estrogen receptor subtypes, ERα and ERβ. nih.govoup.com The dissociation constants (Kd) have been determined through saturation ligand binding analysis of in vitro synthesized human ERα and rat ERβ protein. nih.gov

Table 1: Binding Affinity of 16alpha-iodo-17beta-estradiol for Estrogen Receptor Subtypes

Estrogen Receptor Subtype Dissociation Constant (Kd)
Human Estrogen Receptor alpha (ERα) 0.1 nM nih.gov

This table presents the dissociation constants (Kd) of 16alpha-iodo-17beta-estradiol for human ERα and rat ERβ, as determined by saturation ligand binding analysis.

Competitive binding assays are employed to determine the relative binding affinity of unlabeled compounds for the estrogen receptor by measuring their ability to compete with this compound for binding to the receptor.

In this experimental setup, a fixed concentration of this compound and the estrogen receptor preparation are incubated with varying concentrations of an unlabeled competitor ligand, such as diethylstilbestrol (DES). The unlabeled ligand competes with the radioligand for the same binding sites on the estrogen receptor. As the concentration of the unlabeled competitor increases, the amount of specifically bound this compound decreases.

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value is inversely proportional to the binding affinity of the competitor. A lower IC50 value indicates a higher affinity of the unlabeled ligand for the receptor.

Diethylstilbestrol, a potent synthetic non-steroidal estrogen, has been shown to be a highly effective competitor. nih.gov Studies have demonstrated that DES exhibits a greater affinity for the nuclear estrogen receptor compared to the endogenous ligand, estradiol. nih.gov The relative binding affinity (RBA) is a common metric used to compare the binding strength of a competitor to that of a standard, typically estradiol, which is assigned an RBA of 100.

Table 2: Relative Binding Affinity of Diethylstilbestrol for the Estrogen Receptor

Compound Relative Binding Affinity (RBA)
Estradiol 100

This table displays the relative binding affinity (RBA) of Diethylstilbestrol (DES) for the nuclear estrogen receptor in the rat uterus, with estradiol as the reference compound. The higher RBA of DES indicates a greater binding affinity.

The dextran-coated charcoal (DCC) assay is a widely used method for separating the free radioligand from the receptor-bound radioligand in solution. This separation is crucial for accurately quantifying the amount of bound ligand in both saturation and competitive binding assays.

The principle of the DCC assay lies in the adsorbent properties of charcoal. The charcoal particles have a large surface area that readily adsorbs small molecules, such as unbound this compound. The dextran (B179266) coating on the charcoal serves to prevent the larger receptor-ligand complexes from being adsorbed. After incubation of the binding reaction, the DCC suspension is added, and the mixture is briefly incubated and then centrifuged. The free radioligand is adsorbed by the charcoal, which is pelleted at the bottom of the tube, leaving the receptor-bound radioligand in the supernatant. The radioactivity in the supernatant can then be measured to determine the amount of bound ligand.

The preparation of a suitable cytosol fraction containing functional estrogen receptors is a critical prerequisite for these binding studies. A common source of estrogen receptors for these assays is the uterus of immature or ovariectomized rats.

The general procedure for cytosol preparation involves the following steps:

Tissue Homogenization: The uterine tissue is minced and then homogenized in a cold buffer solution. The buffer typically contains Tris-HCl for pH control, EDTA to chelate divalent cations that can activate proteases, and a sulfhydryl reagent like dithiothreitol (B142953) (DTT) to protect the receptor's sulfhydryl groups from oxidation.

Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. An initial low-speed centrifugation removes nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

Cytosol Collection: The final supernatant from the ultracentrifugation step is the cytosol, which is the soluble fraction of the cell's cytoplasm. This cytosol preparation is rich in estrogen receptors and is used for the binding assays.

Throughout the preparation process, it is essential to maintain low temperatures (typically 0-4°C) to minimize the degradation of the estrogen receptors by proteases.

In Vitro Cellular and Subcellular Research Applications of 16alpha 125i Iodoestradiol

Cellular Uptake and Intracellular Localization Studies in Estrogen Receptor-Positive Cell Lines

16alpha-(125I)Iodoestradiol has been instrumental in elucidating the mechanisms of estrogen uptake and localization within cancer cells that express the estrogen receptor.

Investigations in Human Breast Cancer Cell Models (e.g., MCF-7, ZR-75-1)

Studies utilizing the human breast cancer cell lines MCF-7 and ZR-75-1 have demonstrated that 16alpha-[125I]Iodoestradiol binds to a similar number of specific estrogen receptors with a comparable binding affinity to that of estradiol (B170435). nih.gov This binding is crucial for its uptake into the cells. The radiolabeled nature of the compound allows for precise tracking and quantification of its presence within cellular compartments. Research has shown that in ER-positive cells, the majority of the radioactivity from 16alpha-[125I]Iodoestradiol becomes localized within the nuclear compartment, which is consistent with a receptor-mediated process. nih.gov

Analysis of Receptor-Mediated Internalization Mechanisms

The uptake of this compound into target cells is a receptor-mediated process. nih.gov This implies that the internalization is initiated by the binding of the compound to estrogen receptors on the cell surface or within the cytoplasm. Following binding, the receptor-ligand complex is internalized into the cell. While the precise endocytic pathway for this compound has not been extensively detailed in the available research, receptor-mediated endocytosis is a well-established mechanism for the internalization of steroid hormones and other ligands. This process typically involves the formation of vesicles from the plasma membrane that transport the receptor-ligand complex into the cell's interior.

Research on Estrogen Receptor Translocation and Nuclear Association

A key event in estrogen action is the translocation of the estrogen receptor to the nucleus upon ligand binding. Research has shown that 16alpha-Iodoestradiol effectively induces the translocation of estrogen receptor sites to the nucleus in both MCF-7 and ZR-75-1 human breast cancer cells. nih.gov The presence of the gamma-emitting 125I isotope allows for the sensitive detection of the compound within the nuclear fraction of cells, providing direct evidence of receptor translocation. Studies have confirmed a strong positive correlation between the nuclear radioactivity in tumor cells and their cytosolic estrogen receptor content, further substantiating the role of the estrogen receptor in the nuclear accumulation of this compound. nih.gov

Modulation of Estrogen-Responsive Cellular Processes in Cell Culture Models

Beyond its use as a tracer, 16alpha-Iodoestradiol is also a biologically active estrogen that can elicit a full range of estrogenic effects in cell culture models.

Induction of Estrogenic Effects (e.g., Thymidine Incorporation, Cell Growth, Progesterone (B1679170) Receptor Induction)

Estrogenic Effect Cell Lines Observation
Thymidine IncorporationMCF-7, ZR-75-1Stimulation of DNA synthesis. nih.gov
Cell GrowthMCF-7, ZR-75-1Promotion of cell proliferation. nih.gov
Progesterone Receptor InductionMCF-7, ZR-75-1Increased expression of the progesterone receptor. nih.gov

Assessment of Specific Cytotoxicity in Estrogen Receptor-Containing Cellular Models

The high specific activity of the gamma-emitting isotope in 16alpha-[125I]Iodoestradiol has been leveraged to induce specific killing of estrogen receptor-containing breast cancer cells. nih.gov The rationale is that the Auger electrons emitted during the decay of 125I can cause localized damage to DNA when the compound is in close proximity to the nucleus, as is the case when bound to the estrogen receptor.

In studies using MCF-7 cells, incubation with 16alpha-[125I]Iodoestradiol led to a significant reduction in cell survival. nih.gov After an 8-week period, cells exposed to the radiolabeled compound showed a survival rate of only 10% compared to controls. nih.gov The specificity of this cytotoxic effect was demonstrated by co-incubating the cells with a 100-fold excess of non-radioactive 17 beta-estradiol, which resulted in a cell survival rate of 77%. nih.gov This indicates that the cytotoxic effect is dependent on the binding of 16alpha-[125I]Iodoestradiol to the estrogen receptor.

Further underscoring the receptor-mediated nature of the cytotoxicity, the estrogen receptor-negative breast cancer cell line MDA-MB-231 exhibited a rate of cell death similar to that of the MCF-7 cells where the estrogen receptors were blocked by a competitor. nih.gov Cloning techniques have revealed a nearly 5-log reduction in the surviving cell fraction of MCF-7 cells treated with 16alpha-[125I]Iodoestradiol compared to cells treated with the radiolabeled compound plus a competitor. nih.gov

Cell Line Treatment Cell Survival (after 8 weeks)
MCF-716alpha-[125I]Iodoestradiol10% of controls nih.gov
MCF-716alpha-[125I]Iodoestradiol + 100-fold excess 17 beta-estradiol77% of controls nih.gov
MDA-MB-23116alpha-[125I]IodoestradiolSimilar to competed MCF-7 cells nih.gov

Elucidation of Iodinated Estrogen-Mediated Cytotoxicity Mechanisms

Research utilizing this compound has been instrumental in demonstrating the targeted cytotoxic effects of receptor-mediated radionuclide decay. Studies on cultured MCF-7 human breast cancer cells, which are ER-positive, have shown a clear relationship between the binding of this compound to estrogen receptors and subsequent cell death. nih.gov The therapeutic potential of this mechanism is based on the favorable microdosimetry of the Auger electrons emitted during the decay of Iodine-125, which can induce significant damage to cellular components when localized within the cell nucleus by a receptor-binding molecule.

Competitive toxicity studies have further solidified the link between ER binding and cytotoxicity. When ER-positive cells are incubated with this compound in the presence of a nonradioactive competitor, such as 17 beta-estradiol, a significant reduction in cell killing is observed. nih.gov This demonstrates that the cytotoxic effect is not random but is specifically mediated by the binding of the radiolabeled estrogen to its receptor. nih.gov The cytotoxicity that is not specific to estrogen receptors has been found to be minimal within the dose range required for ER saturation and specific cell killing. nih.gov

Differential Effects on ER-Positive Versus ER-Negative Cell Lines

A key application of this compound in in vitro research is its ability to differentiate between ER-positive and ER-negative cell lines. This differential effect is fundamental to understanding its targeted cytotoxicity. In studies comparing the effects of the compound on different breast cancer cell lines, a pronounced cytotoxic effect is observed in ER-positive cells, such as MCF-7, while ER-negative cell lines, like MDA-MB-231, show significantly less susceptibility. nih.govoup.com

For instance, after an extended incubation period, MCF-7 cells exposed to this compound alone showed a dramatic reduction in survival. nih.govoup.com In contrast, the survival rate of MDA-MB-231 cells, which lack estrogen receptors, was substantially higher and comparable to that of competed MCF-7 cells (those treated with both the radiolabeled compound and an excess of nonradioactive estradiol). nih.govoup.com This stark difference in survival rates underscores the ER-dependent mechanism of action of this compound.

Table 1: Comparative Cytotoxicity of this compound in ER-Positive and ER-Negative Breast Cancer Cell Lines

Cell Line Estrogen Receptor Status Treatment Cell Survival (% of Control)
MCF-7 Positive This compound Alone 10%
MCF-7 Positive This compound + 17 beta-estradiol 77%
MDA-MB-231 Negative This compound Alone Similar to competed MCF-7 cells

Data sourced from studies on the specific cytotoxicity of this compound. nih.govoup.com

Application in the Selection and Study of Cell Populations Exhibiting Receptor Defects

The specific cytotoxicity of this compound towards ER-positive cells provides a powerful method for selecting and studying cell populations with defects in their estrogen receptor machinery. nih.govoup.com By treating a mixed population of cells with this radiolabeled compound, it is possible to selectively eliminate cells that possess functional estrogen receptors, thereby enriching the population for cells that are ER-negative or have defective receptor pathways.

This technique has been proposed as a promising tool for isolating and characterizing hormone-resistant cancer cell variants. nih.govoup.com For example, a nearly 5-log reduction in the surviving cell fraction was observed in ER-positive cells treated with this compound compared to identical cells where the radioligand's binding was blocked by a competitor. nih.govoup.com This high degree of selective killing allows for the isolation of rare receptor-deficient mutants that may pre-exist in a tumor cell population. The study of these selected cell populations can provide valuable insights into the mechanisms of hormone resistance and the subcellular interactions of hormones and their receptors. nih.govoup.com

Preclinical in Vivo Research: Animal Models and Biodistribution Studies of 16alpha 125i Iodoestradiol

Evaluation of Tissue Distribution and Estrogen Receptor-Mediated Uptake in Rodent Models

16alpha-(125I)Iodoestradiol has been instrumental in preclinical in vivo research for evaluating the distribution and function of estrogen receptors (ERs) in various tissues. Rodent models, particularly rats and mice, have been extensively used to understand its biodistribution and receptor-mediated uptake.

The uterus, a primary estrogen target organ, exhibits high concentrations of ERs. Consequently, it has been a key tissue for validating the in vivo behavior of this compound. Studies in immature female rats, which have low levels of endogenous estrogens, provide a model for high-specific-uptake conditions.

Research has demonstrated significant uptake of the radiotracer in the uterus of immature rats. nih.gov In a comparative study, this compound showed slightly higher uterine uptake at one hour after injection compared to its brominated analog, 16alpha-[77Br]bromoestradiol. nih.gov Tissue distribution experiments in female rats revealed high tissue-to-blood ratios in the uterus, reaching values between 3 and 8 within two hours of administration. nih.gov This selective accumulation underscores the compound's ability to target ER-rich tissues. The biological activity of the unlabeled compound was confirmed in ovariectomized rats, where it was shown to increase uterine weight, demonstrating its estrogenic effects in vivo. nih.gov

Uptake of this compound in Target Tissues of Female Rats
TissueTissue-to-Blood RatioTime Post-InjectionReference
Uterus3 to 8Up to 2 hours nih.gov
Liver3 to 8Up to 2 hours nih.gov
Ovaries3 to 8Up to 2 hours nih.gov

Beyond the reproductive tract, ERs are present in other tissues, including the pituitary gland and specific regions of the brain. This compound has been employed as a tool for autoradiography to map the cellular and regional distribution of these receptors. nih.gov Studies in rats and mice have successfully used this radiotracer for thaw-mount autoradiography of the pituitary and brain. nih.gov

Following in vivo administration to immature female rats, a dose-dependent uptake of radiolabel was observed in the cell nuclei of the pituitary and brain, consistent with receptor-mediated localization. nih.gov The high specific activity of the tracer allows for effective visualization of estrogen-sensitive areas. For instance, autoradiography of brain sections from rats treated with a related iodinated estrogen required an exposure time of 72 hours to achieve a clear image, demonstrating the utility of such tracers for mapping receptor distribution. nih.gov These studies confirm that this compound can cross the blood-brain barrier and specifically bind to ERs within the central nervous system.

A critical application of this compound in preclinical research is the imaging of ER-positive tumors. Various rodent models of mammary carcinoma have been used to evaluate its potential as a tumor-imaging agent.

Studies in rats bearing mammary tumors have shown that the radiotracer accumulates in these tumors. nih.gov The degree of accumulation, reflected by the tumor-to-blood ratio, varied depending on the tumor model. At one hour post-injection, the mean tumor-to-blood ratios were 1.4 in rats with transplanted tumors, 5.5 in those with spontaneous tumors, and 8.7 in rats with N-nitrosomethylurea-induced tumors. nih.gov This differential uptake may reflect variations in the ER concentration or vascularity of the different tumor types. The findings established that this compound preferentially accumulates in experimental mammary tumors in a manner that correlates with their ER status. nih.gov

Tumor-to-Blood Ratios of this compound in Rat Mammary Tumor Models (1 Hour Post-Injection)
Tumor ModelMean Tumor-to-Blood RatioReference
Transplanted Tumors1.4 nih.gov
Spontaneous Tumors5.5 nih.gov
N-nitrosomethylurea-induced Tumors8.7 nih.gov

Characterization of Receptor-Dependent Accumulation In Vivo

To confirm that the observed tissue accumulation of this compound is specifically mediated by the estrogen receptor, researchers perform in vivo characterization studies, including blocking experiments and evaluation of hormonal influence.

Blocking studies are a cornerstone for demonstrating the receptor-mediated specificity of a radiotracer. In these experiments, a large excess of an unlabeled ligand, such as 17β-estradiol or diethylstilbestrol (B1670540), is co-administered with the radiotracer. If the tracer's uptake is receptor-mediated, the unlabeled compound will compete for and saturate the receptors, thereby reducing the uptake of the radiolabeled molecule in target tissues.

Such competition studies have been performed for this compound. In tumor-bearing rats, the administration of excess diethylstilbestrol was shown to reduce the uptake of the radiotracer in the uterus and in spontaneous mammary tumors. nih.gov This blocking effect confirms that the accumulation in these target tissues is a specific, ER-mediated process. Similar competition studies using excess 17β-estradiol have been used to demonstrate the specificity of related radiotracers for ERs in the brain. nih.govnih.gov

Endogenous estrogen levels can significantly influence the biodistribution of an estrogenic radiotracer by competing for the same receptor binding sites. To minimize this competition and maximize the specific signal from the radiotracer, preclinical studies often utilize animal models with low circulating levels of endogenous estrogens.

The use of immature female rats or ovariectomized adult rats is a standard approach to achieve this. nih.govnih.gov Ovariectomy removes the primary source of endogenous estrogen production, leading to an upregulation of available estrogen receptors in target tissues like the uterus. doaj.orgnih.gov This low-estrogen environment provides a higher "target-to-background" ratio, allowing for a more sensitive and specific assessment of the radiotracer's ability to bind to ERs without interference from endogenous hormones. Therefore, the biodistribution patterns observed in these models represent uptake in a state of minimal competition, which is crucial for characterizing the tracer's fundamental binding properties. escholarship.org

Comparative Preclinical Biodistribution with Other Radiotracers

The utility of a radiotracer is often best understood in the context of existing imaging agents. Comparative studies provide a benchmark for assessing improvements in target affinity, specificity, and imaging characteristics. The following sections detail the preclinical biodistribution of this compound in comparison to other key radiolabeled estrogens.

Tritiated estradiol (B170435) ([3H]Estradiol) has long been the gold standard for in vitro estrogen receptor binding assays due to its structural identity to the endogenous hormone. However, for in vivo imaging, the low-energy beta emissions of tritium (B154650) are not suitable. The development of gamma-emitting tracers like this compound was a significant advancement for external imaging.

Preclinical studies have demonstrated that this compound is a suitable substitute for [3H]Estradiol in receptor assays, exhibiting virtually identical dissociation constants. nih.gov In terms of biodistribution, both radiotracers show high uptake in estrogen target tissues such as the uterus, ovaries, and pituitary. Studies in rats have shown that this compound achieves high uterus-to-blood ratios, a key indicator of specific uptake. nih.gov While direct, side-by-side in vivo biodistribution studies with comprehensive quantitative data are not extensively detailed in the available literature, the comparable binding affinities suggest a similar pattern of receptor-mediated uptake.

Comparative Characteristics of this compound and [3H]Estradiol
CharacteristicThis compound[3H]Estradiol
IsotopeIodine-125Tritium
Emission TypeGammaBeta
Suitability for In Vivo ImagingYesNo
Receptor Binding AffinityHigh, comparable to EstradiolHigh (Endogenous Ligand)
Primary UseIn vivo imaging and in vitro assaysIn vitro receptor assays

The development of positron emission tomography (PET) tracers, such as 16α-[18F]fluoroestradiol ([18F]FES), represented a major leap forward in functional imaging, offering higher resolution and better quantification than single-photon emitters like Iodine-125. [18F]FES has become a clinically validated PET tracer for imaging ER-positive breast cancer. nih.gov

Preclinical and clinical studies with [18F]FES have demonstrated its high specificity for ER-positive tumors. nih.govresearchgate.net While a direct head-to-head preclinical biodistribution study comparing this compound and [18F]FES in the same animal model is not extensively documented in the provided search results, the well-characterized biodistribution of [18F]FES provides a benchmark. [18F]FES exhibits high uptake in the liver, a primary route of metabolism and excretion for estrogens. researchgate.net This high liver uptake can sometimes interfere with the visualization of metastases in the hepatic region. The development of alternative tracers aims to improve upon such characteristics.

Comparison of Key Features: this compound vs. [18F]FES
FeatureThis compound[18F]FES (16α-[18F]fluoroestradiol)
IsotopeIodine-125Fluorine-18
Imaging ModalitySPECT/AutoradiographyPET
Half-life~59.4 days~110 minutes
ResolutionLowerHigher
Clinical ValidationPrimarily preclinicalClinically approved for breast cancer imaging

To enhance the imaging properties of radioiodinated estrogens, structural modifications have been explored. The introduction of a methoxy (B1213986) group at the 11-beta position of 16alpha-iodoestradiol has been shown to significantly improve target-to-nontarget tissue ratios. The resulting compound, 11beta-methoxy-16alpha-[125I]iodoestradiol, demonstrates high-affinity and specific binding to the estrogen receptor. nih.gov

In vivo studies in rats have shown that the 11beta-methoxy analog leads to a more favorable biodistribution profile compared to the parent compound. nih.gov This is characterized by reduced uptake in non-target tissues, leading to a clearer signal from the ER-positive target organs. For instance, autoradiography of brain sections from immature female rats treated with 11beta-methoxy-16alpha-[125I]iodoestradiol required a significantly shorter exposure time to achieve a similar image density compared to 16alpha-[125I]iodoestradiol, indicating a higher concentration of the tracer in target areas. nih.gov This improvement is crucial for developing imaging agents with better diagnostic accuracy.

Impact of 11beta-Methoxy Substitution on Biodistribution Characteristics
ParameterThis compound11beta-Methoxy-16alpha-(125I)Iodoestradiol
Estrogen Receptor AffinityHighHigh
Target Tissue UptakeHighHigh
Non-Target Tissue UptakeModerateReduced
Target-to-Nontarget RatioGoodImproved
Autoradiography Exposure TimeLonger (e.g., 72 hours) nih.govShorter (e.g., 16 hours) nih.gov

Advanced Imaging and Autoradiography Methodologies in 16alpha 125i Iodoestradiol Research

High-Resolution Microscopic Autoradiography Techniques

High-resolution autoradiography with 16alpha-(125I)Iodoestradiol allows for the precise localization of estrogen receptors at both the cellular and regional levels. The selection of specific techniques and optimization of experimental parameters are crucial for achieving high-quality imaging results.

Thaw-Mount Autoradiography for Detailed Cellular Localization

Thaw-mount autoradiography has been successfully employed to study the cellular distribution of estrogen receptors using this compound. This technique, when applied to 2-micron and 4-micron thick sections of tissues such as the brain, pituitary, and uterus, provides excellent resolution for identifying specific cell types that concentrate the radioligand. nih.gov Studies have demonstrated that after in vivo administration of this compound, the labeled cells can be clearly distinguished, revealing nuclear concentration of the compound. This method is particularly valuable in determining the precise cellular targets of estrogens. For instance, combined autoradiographic and immunocytochemical studies have confirmed that in the developing postnatal brain, estrogen receptors are localized to neurons and are not present in astroglial cells. nih.gov

Quantitative Autoradiography for Receptor Density Mapping

Quantitative autoradiography allows for the assessment of estrogen receptor density in different tissues and brain regions. By measuring the degree of radiolabeling, researchers can infer the relative concentration of estrogen receptors. While direct quantification data for this compound is detailed in specific research contexts, the principle relies on comparing the intensity of the autoradiographic signal in different areas. For example, studies have shown dose-dependent uptake of radioiodinated estrogens in the pituitary and brain cell nuclei. nih.gov The intensity of labeling in regions like the arcuate nucleus, preoptic area, and ventromedial nucleus of the hypothalamus indicates a high density of estrogen receptors in these areas. researchgate.net

Optimization of Exposure Times for Enhanced Cellular and Regional Resolution

The optimization of autoradiographic exposure time is a critical factor in balancing the needs of cellular versus regional resolution. Research using this compound has established guidelines for achieving optimal results. nih.gov For detailed cellular resolution, shorter exposure times, typically between 3 and 14 days, are recommended. nih.gov In contrast, for topographic and regional surveys of receptor distribution, longer exposure times of 1 to 2 months are more suitable. nih.gov The choice of exposure time can also be influenced by the specific activity of the radioligand. For instance, a study comparing 16alpha-[125I]iodoestradiol with an analog, [125I]MIE2, noted that an exposure time of 72 hours was required for the former to achieve a similar image density that the latter produced in just 16 hours. nih.gov Another study utilized exposure times ranging from 1 to 45 days to evaluate changes in estrogen receptor distribution during postnatal development. nih.gov

Resolution LevelRecommended Exposure TimeApplication
Cellular 3 - 14 daysDetailed localization within specific cells
Regional 1 - 2 monthsTopographic surveys of receptor distribution

Application in Neuroendocrine System Research

The use of this compound in autoradiography has been particularly insightful in the field of neuroendocrinology, allowing for the mapping of estrogen-receptive cells within the brain and advancing the understanding of estrogen's role in brain development and function.

Neuronal Localization of Estrogen Receptors in Developing Brain

Studies utilizing radioiodinated estrogen analogs have been pivotal in identifying the specific neuronal populations that are targets for estrogen during brain development. nih.gov The developing brain exhibits high levels of estrogen receptors. physiology.org Autoradiographic studies in neonatal and postnatal animals have demonstrated that the nuclear binding of these ligands is restricted to neurons, as confirmed by the co-localization with neurofilament protein but not with glial fibrillary acidic protein. nih.govfrontiersin.org This indicates that estrogen's developmental effects are primarily mediated through direct action on neurons. nih.gov Research has tracked the topographical and numerical changes of these estrogen-receptive neurons from birth through post-weaning stages. nih.gov For instance, at birth, labeled cells are found predominantly in deep cortical layers, with a progressive expansion to more superficial regions and a subsequent decline in certain laminae as development proceeds. nih.gov

Regional Mapping of Estrogen-Sensitive Brain Areas

Autoradiography with this compound and its analogs has enabled the comprehensive mapping of estrogen-sensitive regions within the central nervous system. nih.gov These studies have identified a network of brain structures that concentrate estrogens, which are crucial for the regulation of reproductive physiology and behavior. researchgate.net The highest concentrations of estrogen-binding cells are consistently found in the medial preoptic area, the ventromedial nucleus, and the arcuate nucleus of the hypothalamus. researchgate.netbohrium.com Other limbic structures, such as the bed nucleus of the stria terminalis and the medial nucleus of the amygdala, also show significant labeling. researchgate.net This regional mapping aligns with the known functions of these brain areas in neuroendocrine control. researchgate.net The distribution of these receptors can change over the course of development, highlighting periods of particular sensitivity to estrogen. nih.gov

Brain RegionLevel of Estrogen Receptor Concentration
Hypothalamus
Medial Preoptic AreaHigh
Ventromedial NucleusHigh
Arcuate NucleusVery High
Limbic System
Bed Nucleus of the Stria TerminalisHigh
Medial Nucleus of the AmygdalaHigh

Utility and Limitations of Whole-Body Autoradiography in Pharmacokinetic Research

Whole-body autoradiography (WBA) and its quantitative counterpart, quantitative whole-body autoradiography (QWBA), are powerful tools in preclinical drug development for assessing the absorption, distribution, metabolism, and excretion (ADME) of novel compounds. nih.gov When applied to research on this compound, these techniques offer significant advantages in visualizing and quantifying the compound's journey through the body.

The primary utility of WBA lies in its capacity to provide a detailed, semi-quantitative overview of the distribution of this compound across a wide array of tissues and organs simultaneously. This allows researchers to identify potential target tissues with high uptake, as well as organs involved in its metabolism and excretion. For instance, studies in female rats have demonstrated the utility of WBA in showing high tissue-to-blood ratios of this compound in estrogen-sensitive organs. nih.gov

Detailed Research Findings:

Research by Hoffmann et al. (1985) provided valuable insights into the tissue distribution of this compound in female rats. Their findings, summarized in the table below, highlight the compound's affinity for specific organs.

OrganTissue-to-Blood Ratio (up to 2 hours post-injection)
Liver3 to 8
Uterus3 to 8
Mammary Gland3 to 8
Ovaries3 to 8
Adrenals3 to 8

These findings are instrumental in understanding the compound's in vivo behavior, indicating significant uptake in organs known to express estrogen receptors. nih.gov This visual and quantitative data helps in confirming the targeting potential of this compound for estrogen receptor-rich tissues.

Furthermore, WBA can provide crucial information for pharmacokinetic modeling, helping to estimate tissue-specific pharmacokinetic parameters. While detailed time-course studies are required for precise parameter estimation, WBA provides the foundational data on which tissues are most relevant for further, more focused quantitative analysis.

Despite its numerous advantages, whole-body autoradiography is not without its limitations, particularly in the context of research with this compound. A significant limitation is that the technique detects the total radioactivity in a tissue, without distinguishing between the parent compound and its radiolabeled metabolites. researchgate.net This can lead to an overestimation of the concentration of the active compound in tissues where it is extensively metabolized.

Another critical consideration is the choice of radionuclide. While Iodine-125 (¹²⁵I) is a gamma emitter suitable for autoradiography, it generally offers lower image resolution compared to beta-emitters like Carbon-14 (¹⁴C) or Tritium (B154650) (³H). nih.govresearchgate.net This can be a drawback when trying to resolve the distribution of the compound within small, complex structures or at the cellular level. The higher energy emissions of ¹²⁵I can lead to a "spread" of the signal, potentially obscuring fine details in the resulting autoradiograms. nih.gov

Moreover, the process of WBA involves sacrificing the animal at each time point, meaning that a full pharmacokinetic profile requires a large number of animals. This can have ethical and cost implications for research studies.

Pharmacological and Molecular Biological Investigations of 16alpha Iodoestradiol

Estrogenic Potency and Biological Activity in Experimental Systems

16alpha-Iodoestradiol is a synthetic, steroidal estrogen that has been utilized in scientific research to investigate the estrogen receptor system. wikipedia.org Its biological activity has been characterized in various experimental models to determine its potency and effects.

The in vivo estrogenic activity of a compound is frequently assessed using the uterotrophic assay in ovariectomized rodents. researchgate.netnih.gov Following ovariectomy, the removal of the primary source of endogenous estrogens leads to a significant decrease in uterine weight, a process known as uterine involution. nih.gov The ability of a test compound to prevent this atrophy or restore uterine weight is a classic indicator of its estrogenic effect. researchgate.netnih.gov

Studies have established that 16alpha-Iodoestradiol is a potent estrogen, considered to be equipotent with the primary endogenous estrogen, estradiol (B170435), in terms of its estrogenic activity. wikipedia.org This means that when administered to ovariectomized rats, 16alpha-Iodoestradiol effectively stimulates uterine tissue growth, leading to a significant increase in uterine weight comparable to that induced by estradiol. This potent uterotrophic response confirms its strong estrogenic character in a whole-animal system. The assay typically involves administering the compound over several days and comparing the resulting uterine wet weight to that of untreated ovariectomized controls and intact (non-ovariectomized) animals. researchgate.netsemanticscholar.orgjci.org

Table 1: Representative Results of Uterotrophic Assay in Ovariectomized Rats
Experimental GroupDescriptionExpected Relative Uterine Weight
Intact ControlSham-operated rats with ovaries intact.Normal (100%)
Ovariectomized (OVX) ControlRats with ovaries removed, receiving vehicle.Significantly Reduced
OVX + EstradiolOvariectomized rats receiving estradiol.Restored to near-normal levels
OVX + 16alpha-IodoestradiolOvariectomized rats receiving 16alpha-Iodoestradiol.Restored to near-normal levels (equipotent to estradiol) wikipedia.org

Research into Estrogen Receptor Activation and Downstream Signaling Pathways

The biological effects of estrogens are mediated primarily through their interaction with specific nuclear hormone receptors, the estrogen receptors (ER). nih.gov There are two main subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which function as ligand-activated transcription factors. creative-diagnostics.comcusabio.com

16alpha-Iodoestradiol exerts its potent estrogenic effects by binding with high affinity to both ER subtypes. wikipedia.org In vitro binding assays have determined its dissociation constant (Kd), a measure of binding affinity, for both receptors. The compound shows a slight preference for ERα over ERβ. wikipedia.org This high-affinity binding is the initiating step for its molecular action. nih.gov

Upon binding 16alpha-Iodoestradiol, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the cell nucleus. nih.govyoutube.com In the classical genomic signaling pathway, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. creative-diagnostics.comcusabio.com This leads to the synthesis of proteins that mediate the physiological effects of estrogens.

In addition to the direct genomic pathway, estrogens can activate non-genomic signaling cascades. nih.gov These rapid effects are often initiated by a subpopulation of estrogen receptors located at the cell membrane or by G-protein coupled estrogen receptors (GPER). creative-diagnostics.comcusabio.com Activation of these receptors can trigger second messenger systems and protein kinase cascades, such as the MAPK and PI3K pathways, which in turn can influence cellular processes and modulate the activity of transcription factors. creative-diagnostics.comyoutube.comresearchgate.net The specific cytotoxicity observed in ER-positive breast cancer cells (MCF-7) upon exposure to 16alpha-[125I]iodoestradiol, which is blocked by competitive binders like 17 beta-estradiol, provides functional evidence of its potent, receptor-mediated activity. nih.gov

Table 2: Binding Affinity of 16alpha-Iodoestradiol for Estrogen Receptor Subtypes
Receptor SubtypeDissociation Constant (Kd)Reference
Estrogen Receptor α (ERα)0.6 nM wikipedia.org
Estrogen Receptor β (ERβ)0.24 nM wikipedia.org

Metabolic Stability and Biotransformation Studies in Experimental Animal Models

The efficacy and duration of action of a steroidal compound are heavily influenced by its metabolic stability and the pathways of its biotransformation. Studies, including those in humans, have indicated that 16alpha-iodoestradiol is subject to rapid metabolism in vivo. nih.gov Following administration, the unmetabolized steroid is cleared quickly from the blood, while circulating metabolites can persist, contributing to background signal in imaging studies. nih.gov This rapid metabolism suggests a relatively low metabolic stability.

While direct metabolic studies on 16alpha-iodoestradiol in rats are not extensively detailed in the provided sources, research on structurally similar halogenated estrogens, such as 16-fluoroestradiols, provides significant insight into the likely biotransformation pathways in rodent models. nih.gov In studies using male rats, the primary routes of metabolism for these analogs involve enzymatic modifications of the steroid core. nih.gov

Key biotransformation pathways identified for related compounds include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the A-ring of the steroid.

O-methylation: The subsequent methylation of the newly formed catecholestrogen.

Glucuronidation: Conjugation with glucuronic acid, which increases water solubility and facilitates excretion, primarily through the bile. nih.gov

It was noted that the presence of a halogen at the C-16 position can block other metabolic reactions at or near that site, such as C-16 hydroxylation and the dehydrogenation of the C-17 hydroxyl group. nih.gov Therefore, it is likely that 16alpha-Iodoestradiol undergoes significant aromatic hydroxylation and subsequent conjugation in animal models like the rat.

Table 3: Probable Metabolic Pathways for 16alpha-Iodoestradiol in Animal Models (Inferred from Analogs)
Metabolic ReactionDescriptionEffect on Compound
Aromatic HydroxylationAddition of a hydroxyl (-OH) group to the phenolic A-ring. nih.govForms a catecholestrogen intermediate.
O-MethylationAddition of a methyl (-CH3) group to a hydroxyl group on the A-ring. nih.govModifies the catecholestrogen.
GlucuronidationConjugation with glucuronic acid at a hydroxyl group. nih.govIncreases water solubility for excretion.
Blocked PathwaysC-16 hydroxylation and C-17 dehydrogenation are inhibited by the C-16 iodine. nih.govRedirects metabolism to other sites.

Challenges and Future Directions in 16alpha 125i Iodoestradiol Research

Methodological Limitations and Considerations in Current Research

Despite its utility, research employing 16alpha-(125I)Iodoestradiol must account for inherent methodological challenges that can influence data interpretation and experimental outcomes.

A significant challenge with radioiodinated pharmaceuticals, including this compound, is their susceptibility to in vivo deiodination. The cleavage of the carbon-iodine bond releases free radioiodide, which can accumulate in tissues with active iodine uptake mechanisms, such as the thyroid, stomach, and salivary glands. This dissociation of the radionuclide from the tracer reduces the target-to-background ratio, complicating the accurate quantification of receptor-specific uptake. nih.gov

Furthermore, the rapid metabolism of 16alpha-iodoestradiol contributes to high concentrations of radioactive metabolites circulating in the blood. nih.gov This leads to low tumor-to-blood ratios, not necessarily due to a lack of specific uptake in the target tissue, but because of high background signals from the blood pool. nih.gov In complex tissues like the brain, where local estrogen synthesis and metabolism are active, the potential for tracer degradation is a critical consideration. mdpi.comnih.gov This metabolic instability can preclude the effective use of the tracer for quantitative imaging purposes in certain contexts. nih.gov

The bioavailability of steroid hormones and their analogs is often modulated by their affinity for serum transport proteins, primarily sex hormone-binding globulin (SHBG) and albumin. mdpi.comresearchgate.net High-affinity binding to these proteins can limit the free fraction of a tracer available to cross the blood-brain barrier or enter target cells to interact with intracellular receptors. mdpi.com

A notable advantage of this compound is its lack of significant binding to the testosterone-estradiol-binding globulin (SHBG) in human plasma. nih.gov This characteristic is beneficial as it maximizes the unbound concentration of the tracer, potentially enhancing its uptake in target tissues. This contrasts with other steroidal compounds and even some other radioiodinated estradiol (B170435) derivatives, such as 2-iodoestradiol, which have been shown to bind to SHBG with high affinity. epa.gov Therefore, the minimal interaction of this compound with SHBG simplifies pharmacokinetic modeling and is a desirable trait in a research tracer designed to probe receptor status.

Development of Novel Analogs with Enhanced Research Utility

The limitations of this compound have spurred the development of new analogs designed for greater metabolic stability and improved imaging characteristics.

A primary goal in developing new estrogen receptor ligands is to improve the target-to-background ratio. Research has demonstrated that the rapid metabolism of 16alpha-iodoestradiol is a key factor in its suboptimal imaging performance. nih.gov Consequently, a major strategy involves the synthesis of analogs that are sterically protected against metabolic degradation. nih.gov By modifying the estradiol scaffold, for instance, by adding chemical groups at positions vulnerable to enzymatic attack, researchers aim to create tracers that clear more rapidly from non-target tissues and the bloodstream while being retained in ER-positive tissues.

Sustained receptor retention is another critical parameter. For an imaging agent, prolonged binding to the receptor allows for the clearance of background radioactivity, leading to a clearer signal at later time points. This concept is central to the development of therapeutic agents like Selective Estrogen Receptor Degraders (SERDs), which are designed to bind and promote the degradation of the ER. mdpi.comnih.gov While this compound is a receptor agonist, the principles of optimizing receptor interaction kinetics are broadly applicable to designing improved tracers with longer residence times in target tissues.

Integration with Advanced Preclinical Imaging Modalities for Comprehensive Receptor Assessment (e.g., SPECT, PET concepts through tracer comparison)

While 125I is an excellent radionuclide for preclinical dissection studies and in vitro assays due to its long half-life and gamma emission, it is not suitable for clinical imaging. However, the 16alpha-iodoestradiol molecule serves as a blueprint for tracers compatible with clinical imaging modalities like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

By substituting 125I with other radiohalogens, the utility of the tracer can be extended. For SPECT imaging, which is widely accessible, Iodine-123 (123I) is a suitable isotope. mdpi.comnih.gov For PET, which offers higher sensitivity and resolution, the estradiol analog can be labeled with a positron-emitting isotope like Fluorine-18 (18F). mdpi.comnih.gov The most successful example of this translation is 16α-[18F]fluoroestradiol (FES), a PET tracer now used clinically to characterize ER status in breast cancer patients. mdpi.com

Comparative studies show that FES provides better image contrast and lower non-specific accumulation than might be expected from an iodo-analog, partly because of its higher resistance to metabolism and continued lack of binding to SHBG. mdpi.com The similar in vivo behavior of 16alpha-[77Br]bromoestradiol and 16alpha-[125I]iodoestradiol suggests that the core molecular structure is amenable to labeling with various radiohalogens for imaging purposes. nih.gov

Table 1: Comparison of Radionuclides for Labeling Estradiol Analogs
RadionuclideImaging ModalityHalf-lifePrimary Emission EnergyKey Research Application
Iodine-125 (125I)Autoradiography / Gamma Counting59.4 days35.5 keV (Gamma)Preclinical biodistribution, in vitro assays
Iodine-123 (123I)SPECT13.2 hours159 keV (Gamma)Preclinical and clinical SPECT imaging
Fluorine-18 (18F)PET109.8 minutes511 keV (Positron Annihilation)Preclinical and clinical PET imaging (e.g., FES)

Role of this compound as a Reference Compound in Estrogen Receptor Ligand Development

Despite the development of more advanced tracers for clinical imaging, this compound retains a crucial role as a reference or standard compound in the development of new ER ligands. Its binding affinity for the estrogen receptor is well-documented and considered indistinguishable from that of tritiated estradiol ([3H]estradiol), the gold standard in in vitro binding assays. nih.gov

This well-characterized profile makes it an ideal tool for comparative studies. In preclinical research, the co-injection of this compound can serve as an internal standard to evaluate the in vivo performance of new radiohalogenated estrogens or other ER-targeted compounds. nih.gov By comparing the uptake and distribution of a novel ligand to that of this established tracer, researchers can validate whether their new compound effectively targets the estrogen receptor in a living system and can quantify its relative binding affinity and specificity. This comparative approach is essential for the efficient screening and development of the next generation of both imaging agents and therapeutics targeting the estrogen receptor.

Q & A

Q. How to address ethical and safety concerns when handling 125I-labeled compounds?

  • Use lead-shielded containers and dosimeters for radiation protection. Limit handling time and follow ALARA principles. For in vivo studies, justify animal numbers via power analysis and minimize distress via analgesics. Disclose compliance with institutional biosafety committees and radiation safety permits .

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